DDD-028

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

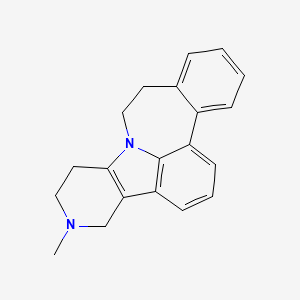

分子式 |

C20H20N2 |

|---|---|

分子量 |

288.4 g/mol |

IUPAC 名称 |

5-methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene |

InChI |

InChI=1S/C20H20N2/c1-21-11-10-19-18(13-21)17-8-4-7-16-15-6-3-2-5-14(15)9-12-22(19)20(16)17/h2-8H,9-13H2,1H3 |

InChI 键 |

XKGPHJMKJBEURD-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC2=C(C1)C3=C4N2CCC5=CC=CC=C5C4=CC=C3 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DDD-028

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDD-028 is a novel, non-opioid, pentacyclic pyridoindole derivative demonstrating significant potential as a therapeutic agent for neuropathic pain, with concurrent neuroprotective effects.[1][2] Extensive preclinical studies have elucidated its primary mechanism of action, which is centered on the positive modulation of the α7 nicotinic acetylcholine receptor (α7nAChR). This document provides a comprehensive overview of the known mechanistic details of this compound, including its effects on neuronal signaling, glial cell activation, and oxidative stress. It summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development.

Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Modulation

The principal mechanism underlying the therapeutic effects of this compound is its interaction with the α7 nicotinic acetylcholine receptor (α7nAChR).[1] Pharmacological studies have confirmed that the analgesic properties of this compound are mediated through this receptor. The pain-relieving effects of this compound are completely blocked by the administration of both the non-selective nAChR antagonist, mecamylamine, and the selective α7nAChR antagonist, methyllycaconitine.[1][3] This provides strong evidence for the specific involvement of the α7nAChR in the pharmacological activity of this compound. In vitro receptor binding affinity studies have shown that this compound does not bind to opioid, cannabinoid, dopamine, or histamine receptors, highlighting its specific pharmacological profile.[2]

Signaling Pathway

The activation of α7nAChRs by this compound is believed to initiate a cascade of intracellular events that contribute to both analgesia and neuroprotection. While the precise downstream pathways for this compound are still under investigation, activation of α7nAChRs is generally known to modulate neuronal excitability and inflammatory responses.

Caption: Proposed signaling pathway for this compound's mechanism of action.

Quantitative Data

While several studies have demonstrated the dose-dependent effects of this compound in preclinical models of neuropathic pain, specific in vitro quantitative data, such as IC50 or Ki values for α7nAChR binding, are not publicly available in the reviewed literature. The tables below summarize the available in vivo dose-response information.

Table 1: In Vivo Efficacy of this compound in Neuropathic Pain Models

| Model | Species | Dosing Route | Effective Dose Range (mg/kg) | Therapeutic Effect | Reference |

| Paclitaxel-Induced Neuropathy | Rat | Oral | 1 - 25 | Dose-dependent anti-allodynic and anti-hyperalgesic effects | [1][3] |

| Chronic Constriction Injury (CCI) | Rat | Oral | 1 - 5 | Potent anti-hyperalgesic activity | [1] |

| Spinal Nerve Ligation (SNL) | Rat | Oral | 1 - 5 | Potent anti-hyperalgesic activity | [1] |

| Streptozotocin-Induced Diabetic Neuropathy | Rat | Oral | 1 - 25 | Dose-dependent pain relief | [4] |

Neuroprotective and Glial Modulatory Effects

Beyond its direct analgesic effects, this compound exhibits significant neuroprotective properties. In models of chemotherapy-induced neuropathy, repeated administration of this compound has been shown to counteract nerve damage.[5] This is evidenced by its ability to prevent the loss of intraepidermal nerve fibers and restore normal sensory nerve conduction.

Furthermore, this compound has demonstrated the ability to modulate the activation of glial cells, specifically microglia and astrocytes, in key areas of the central nervous system involved in pain processing, including the spinal cord.[3] By preventing the activation of these glial cells, this compound likely mitigates the neuroinflammatory processes that contribute to the development and maintenance of chronic pain.

Ex vivo analyses have also revealed that this compound can reduce oxidative damage in the dorsal root ganglia (DRG) of animals with paclitaxel-induced neuropathy. This is supported by findings of decreased levels of carbonylated proteins and increased catalase activity, indicating a reduction in oxidative stress.[1][3]

Caption: Overview of this compound's neuroprotective and glial modulatory actions.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with this compound are not fully available in the public domain. However, based on the methodologies described in the cited literature, the following are representative protocols for the key assays used to characterize the mechanism of action of this compound.

In Vivo Assessment of Neuropathic Pain

Objective: To evaluate the analgesic efficacy of this compound in rodent models of neuropathic pain.

Experimental Workflow:

Caption: Workflow for in vivo assessment of this compound's analgesic effects.

a) Von Frey Test for Mechanical Allodynia [6][7][8][9][10]

-

Place animals in individual transparent acrylic chambers on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes.

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

A positive response is noted as a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

Administer this compound or vehicle and repeat the measurements at specified time points (e.g., 30, 60, 90, 120 minutes post-dosing).

b) Paw Pressure Test for Mechanical Hyperalgesia [10][11][12][13]

-

Gently restrain the animal.

-

Apply a constantly increasing pressure to the dorsal surface of the hind paw using a pressure analgesia meter.

-

The pressure at which the animal withdraws its paw is recorded as the paw withdrawal latency.

-

Administer this compound or vehicle and repeat the measurements at specified time points.

Immunohistochemistry for Glial Activation

Objective: To assess the effect of this compound on the activation of microglia and astrocytes in the spinal cord.

Protocol: [14][15][16][17][18]

-

Perfuse animals with 4% paraformaldehyde and collect the lumbar spinal cord.

-

Cryoprotect the tissue in sucrose solution and section using a cryostat.

-

Incubate sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount sections with a DAPI-containing medium to visualize cell nuclei.

-

Capture images using a fluorescence microscope and quantify the intensity of Iba1 and GFAP staining.

Assessment of Oxidative Stress in Dorsal Root Ganglia (DRG)

Objective: To measure markers of oxidative stress in the DRG of animals treated with this compound.

a) Protein Carbonylation Assay [19][20][21][22][23]

-

Dissect DRGs and homogenize the tissue in a suitable buffer.

-

Determine the protein concentration of the homogenate.

-

Derivatize protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH).

-

Measure the absorbance of the resulting dinitrophenyl hydrazone adducts spectrophotometrically.

-

Express the carbonyl content as nmol/mg of protein.

b) Catalase Activity Assay [24][25][26][27][28]

-

Homogenize DRG tissue in a buffer that preserves enzyme activity.

-

Add the homogenate to a reaction mixture containing a known concentration of hydrogen peroxide (H2O2).

-

Monitor the decomposition of H2O2 over time, either by directly measuring the decrease in H2O2 absorbance at 240 nm or by using a coupled colorimetric or fluorometric assay.

-

Calculate catalase activity based on the rate of H2O2 decomposition.

Conclusion

This compound is a promising non-opioid analgesic and neuroprotective agent that exerts its effects primarily through the positive modulation of the α7 nicotinic acetylcholine receptor. Its multifaceted mechanism of action, involving the modulation of neuronal activity, suppression of glial cell activation, and reduction of oxidative stress, makes it a compelling candidate for the treatment of neuropathic pain and potentially other neurological disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to obtain more detailed quantitative data on its interaction with the α7nAChR. The experimental frameworks outlined in this guide provide a basis for such future investigations.

References

- 1. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, this compound, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a potent potential non-opioid, non-cannabinoid analgesic for neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, this compound, in the Rat Model of Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Broad-spectrum neuroprotection exerted by this compound in a mouse model of chemotherapy-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 9. von Frey testing [bio-protocol.org]

- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rat Paw Pressure [bioseb.com]

- 12. Test Stimulus [bio-protocol.org]

- 13. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 14. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Glial Fibrillary Acidic Protein and Ionized Calcium-Binding Adapter Molecule 1 Immunostaining Score for the Central Nervous System of Horses With Non-suppurative Encephalitis and Encephalopathies [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of protein carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mmpc.org [mmpc.org]

- 24. bioscience.co.uk [bioscience.co.uk]

- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 26. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 28. mmpc.org [mmpc.org]

The Discovery and Synthesis of DDD-028: A Novel Analgesic Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of DDD-028, a novel, non-opioid, non-cannabinoid analgesic agent. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation of this promising therapeutic candidate. While this guide consolidates publicly available data, it is important to note that a detailed, step-by-step synthesis protocol and a complete quantitative dataset for all pharmacokinetic parameters are not fully available in the reviewed literature.

Introduction

This compound, with the IUPAC name 4,5,6,7,9,10-Hexahydro-5-methylbenzo[d]pyrido[3',4':4,5]pyrrolo[3,2,1-jk][1]benzazepine, is a pentacyclic pyridoindole derivative that has emerged as a potential therapeutic agent for neuropathic and inflammatory pain.[1] Preclinical studies have demonstrated its efficacy in various animal models, suggesting a favorable profile compared to existing analgesics. This guide will delve into the known details of its discovery, mechanism of action, and the experimental methodologies used to characterize its effects.

Discovery and Synthesis

The discovery of this compound was the result of extensive research on pentacyclic pyridoindole heterocycles.[2] While the seminal publication in Bioorganic & Medicinal Chemistry Letters in 2014 announced its discovery and potent analgesic activity, a detailed, step-by-step synthesis protocol is not provided in the main text or readily accessible supplementary information.[2] The synthesis is described as a "rote of its synthesis," implying a multi-step process that is likely proprietary.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4,5,6,7,9,10-Hexahydro-5-methylbenzo[d]pyrido[3',4':4,5]pyrrolo[3,2,1-jk][1]benzazepine | [1] |

| CAS Number | 1538586-09-2 | [1] |

| Molecular Formula | C20H20N2 | [1] |

| Molecular Weight | 288.39 g/mol | [1] |

Mechanism of Action

This compound exerts its analgesic and neuroprotective effects primarily through its agonist activity at the α7 nicotinic acetylcholine receptor (α7nAChR).[3] This has been demonstrated in pharmacodynamic studies where the pain-relieving effects of this compound were completely blocked by the non-selective nicotinic receptor antagonist mecamylamine and the selective α7nAChR antagonist methyllycaconitine.[3]

Signaling Pathway

The activation of the α7nAChR by this compound is believed to trigger downstream signaling cascades that contribute to its therapeutic effects. While specific studies confirming the direct modulation of these pathways by this compound are limited, the known signaling of α7nAChR provides a putative mechanism. Two key pathways implicated are the PI3K/Akt and JAK2/STAT3 pathways.

-

PI3K/Akt Pathway: Activation of α7nAChR can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[4][5] This pathway is crucial for promoting cell survival and is implicated in the neuroprotective effects observed with α7nAChR agonists.[4]

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important downstream target of α7nAChR activation.[6][7] This pathway is primarily associated with the anti-inflammatory effects of α7nAChR stimulation, leading to the suppression of pro-inflammatory cytokine production.[1][6]

In Vivo Efficacy

This compound has demonstrated significant analgesic and neuroprotective effects in multiple rodent models of pain.

Table 2: Summary of In Vivo Efficacy Studies of this compound

| Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings | Reference(s) |

| Paclitaxel-Induced Neuropathy | Rat, Mouse | Oral | 1 - 25 mg/kg | Dose-dependent reduction in mechanical and thermal hypersensitivity; neuroprotective effects on nerve fibers.[3][8] | [3][8] |

| Chronic Constriction Injury (CCI) | Rodent | Oral | 1 - 5 mg/kg | Potent anti-allodynic and anti-hyperalgesic effects.[2][9] | [2][9] |

| Spinal Nerve Ligation (SNL) | Rodent | Oral | 1 - 5 mg/kg | Significant attenuation of neuropathic pain behaviors.[2] | [2] |

| Diabetic Neuropathy (STZ-induced) | Rodent | Oral | 3 mg/kg | Robust anti-allodynic activity, comparable to pregabalin.[9] | [9] |

| Complete Freund's Adjuvant (CFA) | Rodent | Oral | 1 - 5 mg/kg | Effective in a model of inflammatory pain.[2] | [2] |

Notably, in a model of paclitaxel-induced neuropathy, repeated oral administration of this compound at 10 mg/kg was shown to be more effective than pregabalin (30 mg/kg) in preventing neurotoxicity.[8]

Pharmacokinetics (ADME)

A comprehensive dataset on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is not publicly available. Key pharmacokinetic parameters such as oral bioavailability, plasma half-life, clearance, and volume of distribution have not been reported in the reviewed literature. Such data is critical for the translation of preclinical findings to clinical development.

Experimental Protocols

The following sections describe the general methodologies for the key behavioral assays used to evaluate the efficacy of this compound.

Von Frey Test for Mechanical Allodynia

This test assesses the withdrawal threshold to a non-noxious mechanical stimulus.

Protocol:

-

Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The filament is pressed upwards until it bends, and the pressure is held for a few seconds.

-

A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

-

The 50% withdrawal threshold is determined using the up-down method.

References

- 1. Activation of the Macrophage α7 Nicotinic Acetylcholine Receptor and Control of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. α7 nicotinic acetylcholine receptor mediated neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Astrocytic α7 Nicotinic Receptor Activation Inhibits Amyloid-β Aggregation by Upregulating Endogenous αB-crystallin through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad-spectrum neuroprotection exerted by this compound in a mouse model of chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. flore.unifi.it [flore.unifi.it]

In Vitro Characterization of DDD-028: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDD-028 is a novel, non-opioid compound with demonstrated neuroprotective and analgesic properties, positioning it as a promising therapeutic candidate for neuropathic pain conditions such as diabetic neuropathy and chemotherapy-induced neuropathy. Pre-clinical evidence strongly indicates that the mechanism of action of this compound is mediated through the α7 nicotinic acetylcholine receptor (α7nAChR), a key player in neuronal survival and inflammatory modulation. This technical guide provides a comprehensive overview of the methodologies for the in vitro characterization of this compound, including detailed experimental protocols for receptor binding and functional activity assays. Furthermore, it outlines the key signaling pathways implicated in the neuroprotective effects of α7nAChR activation. While specific quantitative binding and potency values for this compound are not yet publicly available, this guide serves as a foundational resource for researchers seeking to investigate the in vitro pharmacology of this and similar compounds targeting the α7nAChR.

Core Compound Profile: this compound

| Compound Name | Molecular Target | Therapeutic Area | Key Characteristics |

| This compound | α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Neuropathic Pain, Neuroprotection | Potent, neuroprotective, non-opioid, analgesic |

Experimental Protocols for In Vitro Characterization

Radioligand Binding Assay for α7nAChR Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human α7nAChR.

Objective: To quantify the affinity of a test compound (this compound) for the α7nAChR by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human α7nAChR (e.g., SH-EP1 cells).

-

Radioligand: [¹²⁵I]α-bungarotoxin, a high-affinity antagonist for the α7nAChR.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known α7nAChR ligand (e.g., nicotine or unlabeled α-bungarotoxin).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

-

Instrumentation: Scintillation counter, filter plates.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Dilute the cell membranes and [¹²⁵I]α-bungarotoxin to the desired concentration in the assay buffer.

-

-

Assay Plate Setup:

-

Add assay buffer to all wells of a 96-well filter plate.

-

Add the test compound (this compound) at various concentrations to the experimental wells.

-

Add the non-specific binding control to designated wells.

-

Add the vehicle control to the total binding wells.

-

-

Incubation:

-

Add the diluted cell membranes to all wells.

-

Add the diluted [¹²⁵I]α-bungarotoxin to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

-

-

Termination and Washing:

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter mats and add scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Radioligand Binding Assay

Calcium Flux Assay for Functional Activity

This protocol describes a cell-based functional assay to measure the ability of this compound to modulate α7nAChR activity by monitoring changes in intracellular calcium levels.

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator of α7nAChR by measuring its effect on agonist-induced calcium influx.

Materials:

-

Cell Line: A cell line stably expressing the human α7nAChR and a calcium-sensitive fluorescent dye (e.g., Fluo-8 or loaded with Fura-2 AM).

-

Test Compound: this compound.

-

Agonist: A known α7nAChR agonist (e.g., acetylcholine or PNU-282987).

-

Antagonist (Control): A known α7nAChR antagonist (e.g., methyllycaconitine).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescence imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

-

Cell Preparation:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

-

Agonist Mode Testing:

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells and measure the fluorescence signal over time to detect any agonist activity.

-

-

Antagonist Mode Testing:

-

Pre-incubate the cells with serial dilutions of this compound for a specified period.

-

Add a known α7nAChR agonist (at its EC50 concentration) to all wells.

-

Measure the fluorescence signal to determine if this compound inhibits the agonist-induced calcium influx.

-

-

Data Analysis:

-

For agonist activity, plot the fluorescence change against the this compound concentration to determine the EC50 value.

-

For antagonist activity, plot the percentage of inhibition of the agonist response against the this compound concentration to determine the IC50 value.

-

Experimental Workflow: Calcium Flux Assay

Signaling Pathway of α7nAChR-Mediated Neuroprotection

Activation of the α7nAChR by an agonist, or positive modulation of its activity, initiates a cascade of intracellular signaling events that are crucial for its neuroprotective effects. A key event is the influx of calcium (Ca²⁺), which acts as a second messenger to trigger multiple downstream pathways. The PI3K/Akt and the AMPK/mTOR pathways are central to the neuroprotective and anti-inflammatory effects mediated by this receptor.

Neuroprotective Signaling Pathway

Conclusion

This compound represents a significant advancement in the pursuit of non-opioid therapeutics for neuropathic pain. Its mechanism of action via the α7nAChR underscores the importance of this receptor as a target for neuroprotective and analgesic drug development. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued in vitro investigation of this compound and other novel α7nAChR modulators. Further research to elucidate the precise binding kinetics and functional potency of this compound will be critical in advancing this promising compound towards clinical applications.

DDD-028: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDD-028 is a novel, non-opioid, small molecule under investigation for its potent analgesic properties in neuropathic and inflammatory pain models. Preclinical evidence strongly indicates that the primary pharmacological target of this compound is the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in the central and peripheral nervous systems, as well as on immune cells. This technical guide provides a comprehensive overview of the target identification and validation process for this compound, detailing the experimental methodologies and key findings that underscore its mechanism of action.

Target Identification: Pinpointing the α7 Nicotinic Acetylcholine Receptor

Initial screening of this compound revealed significant analgesic activity in rodent models of neuropathic and inflammatory pain. Subsequent target identification efforts focused on elucidating the molecular mechanism responsible for these effects. A key finding was that this compound does not bind to opioid, cannabinoid, dopamine, or histamine receptors, suggesting a distinct mechanism of action from many existing analgesics[1]. The primary evidence for α7 nAChR as the direct target of this compound comes from pharmacodynamic studies where the analgesic effects of this compound were completely abolished by the co-administration of α7 nAChR antagonists.

Pharmacological Antagonism Studies

In preclinical models of paclitaxel-induced neuropathic pain, the pain-relieving effects of this compound were fully blocked by both the non-selective nicotinic receptor antagonist mecamylamine and the selective α7 nAChR antagonist methyllycaconitine[2]. This pharmacological blockade provides strong evidence that the analgesic activity of this compound is mediated through the activation of α7 nAChRs.

Quantitative Data Summary

While specific binding affinities and potency values for this compound are not yet publicly available, the following tables illustrate the typical quantitative data generated during the target validation process for a novel α7 nAChR modulator.

Table 1: Receptor Binding Affinity

This table would typically present the binding affinity of this compound for the human α7 nAChR and a panel of other receptors to determine its selectivity. Affinity is commonly measured using radioligand binding assays and expressed as the inhibition constant (Ki).

| Target | Radioligand | This compound Ki (nM) |

| Human α7 nAChR | [3H]-Methyllycaconitine | TBD |

| Human α4β2 nAChR | [3H]-Epibatidine | TBD |

| Human µ-Opioid Receptor | [3H]-DAMGO | >10,000 |

| Human CB1 Receptor | [3H]-CP55,940 | >10,000 |

| Human D2 Receptor | [3H]-Spiperone | >10,000 |

| Human H1 Receptor | [3H]-Pyrilamine | >10,000 |

TBD: To Be Determined. Data for non-target receptors is based on published findings that this compound does not bind to these receptors[1].

Table 2: In Vitro Functional Potency

This table would quantify the functional activity of this compound at the α7 nAChR, typically assessed by measuring changes in intracellular calcium concentration in response to agonist stimulation. The half-maximal effective concentration (EC50) is a measure of the compound's potency.

| Assay Type | Cell Line | This compound EC50 (nM) |

| Calcium Flux Assay | SH-SY5Y (human neuroblastoma) | TBD |

| Whole-Cell Patch Clamp | Xenopus oocytes expressing human α7 | TBD |

TBD: To Be Determined.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the identification and validation of a novel α7 nAChR modulator like this compound.

Radioligand Binding Assay for α7 nAChR

This protocol determines the binding affinity of a test compound for the α7 nAChR.

Objective: To determine the inhibition constant (Ki) of this compound for the human α7 nAChR.

Materials:

-

HEK293 cells stably expressing human α7 nAChR

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]-Methyllycaconitine (MLA)

-

Non-specific binding control: Unlabeled MLA or another high-affinity α7 nAChR ligand

-

Test compound: this compound

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing human α7 nAChR. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-MLA (at a concentration near its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Imaging Assay for α7 nAChR Functional Activity

This protocol assesses the functional potency of a test compound as an agonist or positive allosteric modulator (PAM) of the α7 nAChR.

Objective: To determine the EC50 of this compound for the activation of human α7 nAChR.

Materials:

-

SH-SY5Y cells or other suitable cell line endogenously or recombinantly expressing human α7 nAChR

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

α7 nAChR agonist (e.g., acetylcholine or a selective agonist)

-

Test compound: this compound

-

Fluorescence plate reader with an integrated fluidic dispenser

Procedure:

-

Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of this compound to the wells.

-

Agonist Stimulation: After a short pre-incubation with this compound, stimulate the cells by adding a fixed concentration of an α7 nAChR agonist.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of α7 nAChR in Neuropathic Pain

Caption: Proposed signaling pathway of this compound through α7 nAChR activation.

Experimental Workflow for Target Validation

Caption: Workflow for the target validation of this compound.

Conclusion

The available preclinical data strongly support the identification and validation of the α7 nicotinic acetylcholine receptor as the primary pharmacological target of this compound. Its mechanism of action, which is distinct from that of opioids and other common analgesics, positions this compound as a promising candidate for the development of a new class of therapeutics for neuropathic and inflammatory pain. Further characterization of its binding kinetics, functional pharmacology, and downstream signaling pathways will provide a more complete understanding of its therapeutic potential.

References

Technical Guide: Solubility and Stability of DDD-028

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of DDD-028, a potential non-opioid and non-cannabinoid analgesic. This document is intended for researchers, scientists, and drug development professionals to establish the physicochemical properties critical for formulation development and regulatory submission.

Introduction to this compound

This compound is a novel small molecule with potential therapeutic applications in the management of neuropathic and inflammatory pain.[1] Its chemical formula is C₂₀H₂₀N₂ and it has a molecular weight of 288.39 g/mol .[1] Early reports indicate that this compound is soluble in dimethyl sulfoxide (DMSO); however, comprehensive quantitative solubility and stability data are essential for advancing its development.[1] This guide outlines the recommended experimental protocols for generating this critical information.

Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and manufacturability. The following section details the experimental protocol for determining the solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Propylene Glycol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound powder to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |

| Water | 25 | Data | Data |

| Phosphate Buffered Saline (PBS) | 25 | Data | 7.4 |

| 0.1 N Hydrochloric Acid (HCl) | 25 | Data | ~1.2 |

| 0.1 N Sodium Hydroxide (NaOH) | 25 | Data | ~13.0 |

| Ethanol | 25 | Data | N/A |

| Propylene Glycol | 25 | Data | N/A |

| Dimethyl Sulfoxide (DMSO) | 25 | Data | N/A |

Note: The data in this table is illustrative. Actual experimental values should be inserted.

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies of this compound

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. This section outlines the protocol for forced degradation studies and long-term stability testing.

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose solid this compound powder to dry heat in a calibrated oven (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect and quantify any degradation products.

Data Presentation: Forced Degradation of this compound

| Stress Condition | Duration | % this compound Remaining | No. of Degradants | Major Degradant (% Area) |

| 0.1 N HCl (60°C) | Data | Data | Data | Data |

| 0.1 N NaOH (60°C) | Data | Data | Data | Data |

| 3% H₂O₂ (RT) | Data | Data | Data | Data |

| Thermal (80°C, solid) | Data | Data | Data | Data |

| Photolytic (ICH Q1B) | Data | Data | Data | Data |

Note: The data in this table is illustrative. Actual experimental values should be inserted.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to propose a shelf-life for the drug substance.

Protocol:

-

Store this compound in containers that simulate the proposed packaging for storage and distribution.

-

Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.

-

Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze for appearance, assay, and degradation products.

Stability Testing Workflow

Caption: Workflow for Stability Testing of this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The generation of robust and reliable data through these proposed studies is a prerequisite for the successful formulation development and regulatory approval of this promising analgesic candidate. It is recommended that all analytical methods used are fully validated according to ICH guidelines to ensure data integrity.

References

Unraveling DDD-028: A Technical Guide to a Novel Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD-028 (CAS Number: 1538586-09-2) is a novel, orally bioavailable, small molecule emerging as a promising therapeutic candidate for the management of neuropathic pain. Extensive preclinical research has demonstrated its potent analgesic and neuroprotective properties in various models of neuropathy, including chemotherapy-induced and diabetic neuropathy. Unlike conventional opioid analgesics, this compound exhibits its effects through a distinct, non-opioid mechanism, suggesting a favorable safety profile with a lower potential for abuse and adverse effects. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Chemical Properties

| Property | Value | Source |

| CAS Number | 1538586-09-2 | N/A |

| Molecular Formula | C₂₀H₂₀N₂ | N/A |

| Molecular Weight | 288.39 g/mol | N/A |

| IUPAC Name | 4,5,6,7,9,10-Hexahydro-5-methylbenzo[d]pyrido[3',4':4,5]pyrrolo[3,2,1-jk][1]benzazepine | [2] |

| Class | Pentacyclic Pyridoindole Heterocycle | [3][4] |

Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor

The primary mechanism of action of this compound is mediated through the α7 nicotinic acetylcholine receptor (α7nAChR) .[3][4] This ligand-gated ion channel is widely expressed in the central and peripheral nervous systems and plays a crucial role in modulating inflammation and neuronal signaling.[5][6]

Activation of α7nAChR by this compound is believed to initiate a cascade of downstream signaling events that contribute to its analgesic and neuroprotective effects. These include:

-

Inhibition of Glial Cell Activation: In models of neuropathic pain, this compound has been shown to prevent the activation of microglia and astrocytes in the spinal cord and brain regions associated with pain processing.[4][7] Activated glial cells are key contributors to the establishment and maintenance of chronic pain states through the release of pro-inflammatory cytokines.[8][9]

-

Reduction of Oxidative Stress: this compound has demonstrated the ability to mitigate oxidative damage in dorsal root ganglia, a critical site of sensory neuron cell bodies.[4] This is evidenced by a decrease in carbonylated proteins and an increase in the activity of the antioxidant enzyme catalase.[4]

-

Neuroprotection: By attenuating glial activation and oxidative stress, this compound protects neurons from damage. In preclinical models, it has been shown to preserve intraepidermal nerve fiber density and restore normal sensory nerve conduction.[3][10]

The following diagram illustrates the proposed signaling pathway for this compound.

Preclinical Efficacy: Quantitative Data

The analgesic and neuroprotective effects of this compound have been evaluated in rodent models of paclitaxel-induced chemotherapy-induced neuropathic pain (CIN) and streptozotocin (STZ)-induced diabetic neuropathy (DN).

Paclitaxel-Induced Neuropathic Pain

| Parameter | This compound Dose | Pregabalin Dose | Outcome | Reference |

| Mechanical Allodynia (von Frey Test) | 10 mg/kg (p.o., daily) | 30 mg/kg (p.o., daily) | This compound demonstrated superior antihyperalgesic efficacy compared to pregabalin. | [3][10] |

| Thermal Allodynia (Cold Plate Test) | 1-25 mg/kg (p.o., acute) | N/A | Dose-dependent reduction in thermal allodynia. | [4][11] |

| Mechanical Hyperalgesia (Paw Pressure Test) | 1-25 mg/kg (p.o., acute) | N/A | Dose-dependent increase in paw withdrawal threshold. | [4][11] |

| Sensory Nerve Conduction | 10 mg/kg (p.o., daily) | N/A | Restored near-normal sensory nerve conduction. | [3][10] |

| Intraepidermal Nerve Fiber Density | 10 mg/kg (p.o., daily) | 30 mg/kg (p.o., daily) | This compound prevented the loss of intraepidermal nerve fibers more effectively than pregabalin. | [3][10] |

Streptozotocin-Induced Diabetic Neuropathy

| Parameter | This compound Dose | Outcome | Reference |

| Mechanical Allodynia (von Frey Test) | 3 mg/kg (p.o.) | Robust anti-allodynic activity, at least comparable to pregabalin. | N/A |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the preclinical evaluation of this compound.

Paclitaxel-Induced Neuropathy Model

This model is used to mimic the painful neuropathy experienced by cancer patients undergoing chemotherapy with taxane-based drugs.

Detailed Steps:

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Induction of Neuropathy: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2.0 mg/kg on alternating days for a total of four injections.[3][10]

-

Drug Administration: this compound is typically suspended in a vehicle like 1% carboxymethylcellulose and administered orally (per os). For acute studies, a single dose is given after the establishment of neuropathy. For chronic studies, daily administration starts concurrently with the first paclitaxel injection.[1][11]

-

Behavioral Assessments:

-

Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates increased sensitivity to a non-painful stimulus.[12]

-

Thermal Allodynia (Cold Plate Test): Animals are placed on a cold plate (e.g., 4°C), and the latency to paw withdrawal or licking is measured.

-

Mechanical Hyperalgesia (Paw Pressure Test): A gradually increasing pressure is applied to the dorsal surface of the paw, and the pressure at which the animal withdraws its paw is recorded.

-

-

Electrophysiology: Sensory nerve action potentials are recorded to assess nerve conduction velocity and amplitude.[3][10]

-

Histopathology: Skin biopsies are taken to quantify the density of intraepidermal nerve fibers. Sciatic nerves and dorsal root ganglia are also examined for morphological changes.[3][10]

Streptozotocin-Induced Diabetic Neuropathy Model

This model is used to study the development of neuropathy as a complication of type 1 diabetes.

Detailed Steps:

-

Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer, is administered. The dose is typically around 60-65 mg/kg for rats.[12]

-

Confirmation of Diabetes: Blood glucose levels are monitored, and animals with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.

-

Drug Administration and Behavioral Testing: Similar to the paclitaxel model, this compound is administered orally, and behavioral tests, particularly the von Frey test, are performed to assess mechanical allodynia.[13][14]

Synthesis

This compound is a pentacyclic pyridoindole derivative. The synthesis of such complex heterocyclic systems often involves multi-step reaction sequences. While the specific synthetic route for this compound is proprietary, general strategies for the synthesis of pyrido-fused heterocycles have been described in the literature. These approaches often involve the construction of the pyridine or pyrrole ring onto a pre-existing heterocyclic scaffold.[15][16]

Conclusion and Future Directions

This compound represents a significant advancement in the search for novel, non-opioid analgesics for the treatment of neuropathic pain. Its unique mechanism of action, targeting the α7nAChR, and its demonstrated efficacy in preclinical models of both chemotherapy-induced and diabetic neuropathy, highlight its potential as a disease-modifying therapy. The robust preclinical data, including its superiority to pregabalin in some measures of neuroprotection, provide a strong rationale for its continued development and future clinical investigation. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the therapeutic potential of this compound in other chronic pain conditions.

References

- 1. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, this compound, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-spectrum neuroprotection exerted by this compound in a mouse model of chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, this compound, in the Rat Model of Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crosstalk between Neuron and Glial Cells in Oxidative Injury and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New advances on glial activation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 11. iasp-pain.org [iasp-pain.org]

- 12. Diabetic neuropathic pain induced by streptozotocin alters the expression profile of non-coding RNAs in the spinal cord of mice as determined by sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Influence of Glucose Fluctuation on Peripheral Nerve Damage in Streptozotocin-Induced Diabetic Rats [e-dmj.org]

- 15. ias.ac.in [ias.ac.in]

- 16. Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Pentacyclic Pyridoindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic agents capable of protecting neural tissues from damage and degeneration. Among the promising candidates, pentacyclic pyridoindole derivatives have emerged as a significant class of compounds with potent neuroprotective properties. This technical guide provides an in-depth overview of the core research surrounding these molecules, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them.

Core Concepts in Neuroprotection by Pentacyclic Pyridoindoles

Pentacyclic pyridoindole derivatives, notably stobadine and its analogues such as SMe1EC2, have demonstrated significant neuroprotective effects across a range of preclinical models.[1][2] The primary mechanism underlying their therapeutic potential is attributed to their robust antioxidant and free radical scavenging activities.[2][3] These compounds are capable of mitigating oxidative stress, a key pathological factor in various neurological disorders including stroke, neurotrauma, and chronic neurodegenerative diseases.[2]

The neuroprotective action of these derivatives extends to the preservation of neuronal cell membrane integrity and the function of subcellular organelles like mitochondria and the endoplasmic reticulum.[2] By counteracting lipid peroxidation, they help maintain crucial cellular functions, including Ca2+ sequestration.[2] Furthermore, some derivatives have been shown to modulate neuroinflammation, a process intricately linked to neurodegeneration.[1][4] This is achieved by influencing microglial activation and the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4]

Quantitative Assessment of Neuroprotective Efficacy

The neuroprotective effects of pentacyclic pyridoindole derivatives have been quantified in various experimental settings. The following table summarizes key quantitative data from preclinical studies.

| Compound | Model System | Assay | Endpoint | Result | Reference |

| Stobadine | Rat hippocampal slices (hypoxia/reoxygenation) | Electrophysiological recording | Impairment of synaptic transmission | Protection against synaptic transmission impairment | [2] |

| Stobadine | Rat and dog models of brain ischemia/reperfusion | Survival analysis | Survival rate | Increased survival | [2] |

| SMe1EC2 | Aged male Wistar rats (20 months old) | Morris water maze | Path efficiency, time to platform | Significantly increased path efficiency and shorter time to platform | [1] |

| SMe1EC2 | Rat hippocampal slices (hypoxia/hypoglycemia) | Extracellular recording | Neuronal function recovery | Improved resistance of hippocampal neurons to hypoxia/hypoglycemia | [5] |

| SMe1EC2 | Rat hippocampal slices (hypoxia/hypoglycemia) | Morphological analysis | Neuronal edema | Reduction in edema formation in the CA1 area | [5] |

| SMe1EC2M3 | Rat model of chronic mild stress | Behavioral tests (Sucrose preference, Open field, Forced swim) | Depressive-like behavior | Antidepressant-like effects | [6] |

Key Experimental Methodologies

The evaluation of the neuroprotective properties of pentacyclic pyridoindole derivatives involves a range of in vitro and in vivo experimental protocols.

In Vitro Models

-

Hippocampal Slice Culture under Hypoxia/Reoxygenation:

-

Slice Preparation: Rat hippocampi are dissected and sliced (typically 300-400 µm) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Recovery: Slices are allowed to recover in oxygenated aCSF for at least 1 hour.

-

Hypoxia/Hypoglycemia Induction: Slices are transferred to an incubation chamber with aCSF lacking glucose and saturated with 95% N2 / 5% CO2 for a defined period (e.g., 6.5 minutes) to induce ischemic-like conditions.[5]

-

Reoxygenation: Slices are returned to oxygenated, glucose-containing aCSF.

-

Treatment: The pentacyclic pyridoindole derivative is applied to the incubation medium before and/or during the hypoxic insult.[5]

-

Assessment: Neuroprotection is assessed by electrophysiological recordings of synaptic transmission (e.g., population spike amplitude) or by morphological analysis to quantify neuronal damage and edema.[5]

-

-

Primary Neuronal or Microglial Cell Cultures:

-

Cell Culture: Primary neurons or microglia are isolated from specific brain regions of embryonic or neonatal rodents and cultured under standard conditions.

-

Induction of Neurotoxicity/Inflammation: Neurotoxicity can be induced by agents like glutamate or reactive oxygen species (ROS) generators. Inflammation in microglial cultures can be stimulated with lipopolysaccharide (LPS).[1]

-

Treatment: The test compound is added to the culture medium prior to or concurrently with the toxic/inflammatory stimulus.

-

Assessment: Neuroprotection is quantified by measuring cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assays), or the release of inflammatory mediators (e.g., ELISA for TNF-α, IL-1β).[1]

-

In Vivo Models

-

Rodent Models of Brain Ischemia (e.g., Middle Cerebral Artery Occlusion - MCAO):

-

Animal Preparation: Anesthetized rodents undergo surgery to occlude the middle cerebral artery, typically by inserting a filament into the internal carotid artery.

-

Ischemia and Reperfusion: The artery is occluded for a specific duration (e.g., 90 minutes) followed by reperfusion (removal of the filament).

-

Treatment: The pentacyclic pyridoindole derivative is administered (e.g., intraperitoneally or orally) at a specific time point before or after the ischemic insult.

-

Assessment: Neurological deficits are scored using standardized behavioral tests. After a set period, brain tissue is collected to measure the infarct volume (e.g., using TTC staining) and for histological or molecular analysis.

-

-

Models of Aging-Related Cognitive Decline:

-

Animal Model: Aged rodents (e.g., 20-month-old rats) are used.[1]

-

Chronic Treatment: The compound is administered daily over an extended period (e.g., eight weeks).[1]

-

Behavioral Testing: Cognitive function, particularly spatial learning and memory, is assessed using behavioral paradigms such as the Morris water maze.[1]

-

Neurochemical/Histological Analysis: Brain tissue can be analyzed for markers of oxidative stress, inflammation, or neurogenesis.

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of pentacyclic pyridoindole derivatives are mediated by their interaction with key cellular signaling pathways.

References

- 1. Pyridoindole SMe1EC2 as cognition enhancer in ageing-related cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotection by the pyridoindole stobadine: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Search - NeL.edu [nel.edu]

- 6. Effect of a New Substance with Pyridoindole Structure on Adult Neurogenesis, Shape of Neurons, and Behavioral Outcomes in a Chronic Mild Stress Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Non-Opioid Analgesics for Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge. The limitations of traditional opioid analgesics, including the high risk of addiction and diminishing efficacy, have intensified the search for effective non-opioid alternatives. This technical guide provides an in-depth overview of the core non-opioid analgesic classes for neuropathic pain, detailing their mechanisms of action, clinical efficacy, and the experimental methodologies used in their evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of pain therapeutics.

Introduction to Neuropathic Pain

Neuropathic pain is characterized by spontaneous and evoked pain, including hyperalgesia (an exaggerated response to a painful stimulus) and allodynia (pain resulting from a normally non-painful stimulus). The underlying pathophysiology is complex, involving peripheral and central sensitization. Peripheral sensitization results from changes in the excitability of primary afferent neurons at the site of nerve injury, while central sensitization involves increased excitability of neurons within the central nervous system, particularly the dorsal horn of the spinal cord. Key molecular players in these processes include voltage-gated ion channels, neurotransmitter receptors, and intracellular signaling cascades.

Major Classes of Non-Opioid Analgesics

The primary non-opioid medications recommended for neuropathic pain fall into three main categories: anticonvulsants (specifically gabapentinoids), antidepressants (tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors), and voltage-gated sodium channel blockers.

Gabapentinoids: Targeting Voltage-Gated Calcium Channels

Gabapentin and pregabalin, collectively known as gabapentinoids, are first-line treatments for many neuropathic pain conditions.[1]

Mechanism of Action: Gabapentinoids exert their analgesic effects by binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[2][3] This binding does not directly block the channel pore but rather interferes with the trafficking of the α2δ-1 subunit from the dorsal root ganglion (DRG) to presynaptic terminals in the dorsal horn.[2][4] Nerve injury leads to an upregulation of α2δ-1 in DRG neurons.[4] By inhibiting the forward trafficking of these subunits, gabapentinoids reduce the density of functional VGCCs at the presynaptic membrane.[2][4] This, in turn, diminishes the influx of calcium that is necessary for the release of excitatory neurotransmitters such as glutamate and substance P, thereby reducing neuronal hyperexcitability and central sensitization.[3]

Antidepressants: Modulating Descending Inhibitory Pathways

Tricyclic antidepressants (TCAs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are established first-line treatments for neuropathic pain, with their analgesic effects being independent of their antidepressant activity.[5]

Mechanism of Action: The primary analgesic mechanism of TCAs and SNRIs is the enhancement of descending inhibitory pain pathways.[5] These pathways originate in brainstem nuclei, such as the locus coeruleus (noradrenergic) and the raphe nuclei (serotonergic), and project down to the dorsal horn of the spinal cord.[6] By blocking the reuptake of norepinephrine (NE) and serotonin (5-HT) at the spinal level, these drugs increase the concentration of these neurotransmitters in the synaptic cleft.[5] The increased NE and 5-HT then act on presynaptic and postsynaptic receptors on nociceptive neurons and interneurons to dampen the transmission of pain signals.[5] Noradrenaline is considered to be particularly important for the inhibition of neuropathic pain.[5] Some TCAs, like amitriptyline, also exhibit other mechanisms that may contribute to their analgesic effect, including the blockade of sodium channels.[5]

Voltage-Gated Sodium Channel Blockers

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons. In neuropathic pain states, certain subtypes of VGSCs, particularly Nav1.7 and Nav1.8, are upregulated and accumulate at sites of nerve injury, contributing to ectopic firing and neuronal hyperexcitability.

Mechanism of Action: Sodium channel blockers physically obstruct the ion-conducting pore of the VGSC, preventing the influx of sodium ions and thereby inhibiting the generation and propagation of action potentials. Medications like carbamazepine and oxcarbazepine are effective for trigeminal neuralgia. While the development of highly selective Nav1.7 inhibitors has been a major focus of research, clinical trial results have been mixed, with some studies failing to show significant efficacy in broader neuropathic pain populations.[7][8]

Emerging Therapeutic Targets

Research into the complex pathophysiology of neuropathic pain has unveiled a host of novel targets for non-opioid analgesics. These include, but are not limited to, specific ion channels (e.g., T-type calcium channels, various potassium channels), receptors (e.g., purinergic, cannabinoid), and inflammatory mediators. The development of therapies aimed at these targets is an active area of investigation.

Data Presentation: Clinical Efficacy and Safety

The following tables summarize the clinical efficacy and safety data for the major classes of non-opioid analgesics in common neuropathic pain conditions.

Table 1: Efficacy of Tricyclic Antidepressants (TCAs) in Neuropathic Pain

| Neuropathic Pain Condition | Drug | Number Needed to Treat (NNT) for ≥50% Pain Relief (95% CI) | Notes |

| All Neuropathic Pain | Amitriptyline | 3.6 (3.0 - 4.5)[9] | NNTs for individual agents like amitriptyline are around 3.1.[9] |

| Painful Diabetic Neuropathy | TCAs (pooled) | 1.3 (1.2 - 1.5)[2] | Highly effective in this population. |

| Postherpetic Neuralgia | TCAs (pooled) | 2.2 (1.7 - 3.1)[2] | Demonstrates good efficacy. |

Table 2: Efficacy of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) in Painful Diabetic Neuropathy

| Drug | Dose | Mean Change in 24-hr Pain Score (vs. Placebo) | % Patients with ≥50% Pain Reduction (vs. Placebo) | Common Adverse Events (>5% and twice placebo) |

| Duloxetine | 60 mg/day | -1.0 to -1.5 (on 11-point scale)[10][11] | 41% (vs. 24%)[11] | Nausea, somnolence, constipation, decreased appetite.[1][11] |

| Duloxetine | 120 mg/day | -0.9 to -1.6 (on 11-point scale)[10][11] | 41% (vs. 24%)[11] | Higher incidence of adverse events than 60 mg dose.[11] |

Table 3: Efficacy of Gabapentinoids in Neuropathic Pain

| Neuropathic Pain Condition | Drug | Dose Range | Mean Change in Pain Score (vs. Placebo) | % Patients with ≥50% Pain Reduction (vs. Placebo) | Common Adverse Events |

| Postherpetic Neuralgia | Pregabalin | 150-600 mg/day | Significant dose-dependent reduction.[12] | 26-38% (vs. 10%)[12] | Dizziness, somnolence, peripheral edema.[12] |

| Painful Diabetic Neuropathy | Gabapentin | 900-3600 mg/day | Significant reduction.[13] | ~38%[13] | Dizziness, somnolence, weight gain, peripheral edema.[14] |

| Postherpetic Neuralgia | Gabapentin | 1800-3600 mg/day | Significant reduction.[15] | ~32%[15] | Dizziness, somnolence.[14] |

Experimental Protocols

This section details the methodologies for key preclinical experiments used in the evaluation of non-opioid analgesics for neuropathic pain.

Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

The CCI model is a widely used method to induce neuropathic pain-like behaviors in rodents.[16]

Objective: To create a reproducible peripheral nerve injury that results in measurable hypersensitivity.

Materials:

-

Adult male Sprague-Dawley rats (200-250g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, retractors)

-

4-0 chromic gut suture

-

Wound clips or sutures for skin closure

Procedure:

-

Anesthetize the rat following approved institutional protocols.

-

Shave and sterilize the skin over the lateral aspect of the mid-thigh of the left hind limb.

-

Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

-

Gently free the nerve from the surrounding connective tissue.

-

Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, spaced approximately 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscles.

-

Close the muscle layer with sutures and the skin with wound clips.

-

Allow the animal to recover in a warm, clean cage. Behavioral testing can typically commence 3-7 days post-surgery.[9]

Behavioral Assay: Assessment of Mechanical Allodynia with von Frey Filaments

The von Frey test is used to measure the withdrawal threshold to a mechanical stimulus.[17]

Objective: To quantify mechanical hypersensitivity in a rodent model of neuropathic pain.

Materials:

-

Set of calibrated von Frey filaments

-

Elevated wire mesh platform

-

Plexiglas enclosures for each animal

Procedure:

-

Acclimate the animals to the testing environment by placing them in the enclosures on the wire mesh platform for at least 15-30 minutes before testing.

-

Begin with a filament near the expected withdrawal threshold.

-

Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for approximately 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The "up-down" method is commonly used to determine the 50% withdrawal threshold.[17] If there is a positive response, the next smaller filament is used. If there is no response, the next larger filament is used.

-

The pattern of responses is recorded, and the 50% withdrawal threshold is calculated using a formula or a statistical package.

In Vitro Assay: Patch-Clamp Electrophysiology for Sodium Channel Blockers

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channels.[18]

Objective: To measure the inhibitory effect of a compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.7).

Materials:

-

A cell line stably expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

External and internal recording solutions

-

Test compound

Procedure:

-

Culture the cells expressing Nav1.7 on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate a micropipette with a resistance of 2-5 MΩ and fill it with the internal solution.

-

Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a test potential (e.g., 0 mV) to activate the channels.

-

Record baseline currents.

-

Perfuse the test compound in the external solution and record the currents again to determine the extent of inhibition.

-

Wash out the compound to assess the reversibility of the block.

-

Analyze the data to determine the IC50 (the concentration of the compound that inhibits 50% of the current).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. youtube.com [youtube.com]

- 7. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]

- 8. SPARC Portal [sparc.science]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. Duloxetine vs. placebo in patients with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Duloxetine for painful diabetic neuropathy and fibromyalgia pain: systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment of postherpetic neuralgia: focus on pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for DDD-028 in Diabetic Neuropathy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to chronic pain, numbness, and other sensory disturbances. Current treatments primarily manage symptoms and often have limited efficacy and significant side effects. DDD-028 is a novel, non-opioid, small molecule compound that has demonstrated significant potential in preclinical models of diabetic neuropathy.[1][2] These application notes provide detailed information on the dosage, experimental protocols, and proposed mechanism of action for this compound in the context of diabetic neuropathy research.

Compound Information

-

Compound Name: this compound

-

Description: A potent, neuroprotective, non-opioid compound.[1][2]

-

Therapeutic Target: Diabetic Neuropathy.

-

Proposed Mechanism of Action: The therapeutic effects of this compound are suggested to be mediated through the α7 nicotinic acetylcholine receptor (α7nAChR).[1] It is a non-opioid analgesic with neuroprotective properties, including the suppression of astrogliosis and axonal damage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in rodent models of diabetic neuropathy.

Table 1: In Vivo Efficacy of this compound in a Streptozotocin (STZ)-Induced Diabetic Neuropathy Rat Model

| Dosage (oral) | Pain Relief Onset | Duration of Action (at highest dose) | Key Findings | Reference |

| 1 mg/kg | Within 30 minutes | ~30 minutes | Elicited a noticeable pain-relieving effect. | [1] |

| 10 mg/kg | Within 30 minutes | - | Demonstrated a dose-dependent increase in pain relief. | [1] |

| 25 mg/kg | Within 30 minutes | At least 90 minutes | Showed a sustained and potent pain-relieving effect. | [1] |

Table 2: Comparative Efficacy of this compound in a Chronic Constriction Injury (CCI)-Induced Neuropathic Pain Mouse Model

| Compound | Dosage (oral) | Efficacy | Reference |

| This compound | 3 mg/kg | Robust anti-allodynic activity, comparable to pregabalin. | [1] |

| Pregabalin | Not specified | "Gold standard" positive control. | [1] |

Experimental Protocols

Induction of Diabetic Neuropathy using Streptozotocin (STZ) in Rats

This protocol describes the induction of a diabetic neuropathy model in rats, which is a widely used and relevant model for preclinical studies.

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Saline solution (0.9% NaCl)

-

Glucometer and test strips

-